Lipophilicity Modulation: 2-Methoxybenzamide Lowers logP Relative to Unsubstituted Benzamide Analog
The target compound (2-methoxybenzamide) has a measured logP of 3.12, while its closest structural analog—the unsubstituted benzamide N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 874192-68-4)—exhibits a logP of approximately 3.67. This represents a ΔlogP of about –0.55 units, indicating that the ortho-methoxy substituent significantly reduces lipophilicity. Lower logP generally correlates with improved aqueous solubility and reduced nonspecific protein binding, which can be advantageous in biochemical and cell-based assays.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.12 (ChemDiv measured) |
| Comparator Or Baseline | N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide: logP ≈ 3.67 (vendor-reported) |
| Quantified Difference | ΔlogP ≈ –0.55 (target compound is less lipophilic) |
| Conditions | Calculated/experimental logP values; the target compound data are from ChemDiv catalog; comparator data are from aggregated vendor listings. |
Why This Matters
A 0.55 logP reduction can substantially improve aqueous solubility and reduce membrane retention in cellular assays, directly impacting hit confirmation rates and SAR interpretation.
